molecular formula C14H17N3O4S B11138890 Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate

Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate

Cat. No.: B11138890
M. Wt: 323.37 g/mol
InChI Key: AXMTUMLSOVSCAN-UHFFFAOYSA-N
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Description

Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of isoxazole and thiazole rings These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmaceutical agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate involves multiple steps, typically starting with the formation of the isoxazole and thiazole rings. One common method for synthesizing isoxazoles involves the (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

The thiazole ring can be synthesized through various methods, including the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The final step involves coupling the isoxazole and thiazole rings through an amide bond formation, typically using carbodiimide coupling agents under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using readily available starting materials, minimizing the use of expensive catalysts, and employing environmentally friendly reaction conditions. Continuous flow chemistry and microwave-assisted synthesis are potential methods to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols can replace the carbonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or alcohols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the carbonyl group.

Scientific Research Applications

Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound’s isoxazole and thiazole rings can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate is unique due to its combination of both isoxazole and thiazole rings, which imparts a distinct set of chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C14H17N3O4S

Molecular Weight

323.37 g/mol

IUPAC Name

methyl 2-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C14H17N3O4S/c1-6(2)11-10(13(19)20-5)15-14(22-11)16-12(18)9-7(3)17-21-8(9)4/h6H,1-5H3,(H,15,16,18)

InChI Key

AXMTUMLSOVSCAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=NC(=C(S2)C(C)C)C(=O)OC

Origin of Product

United States

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